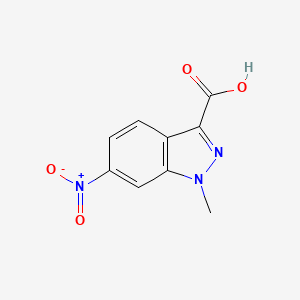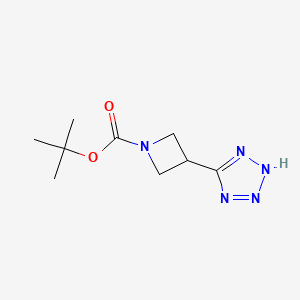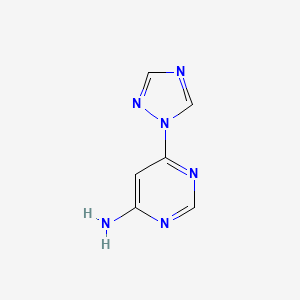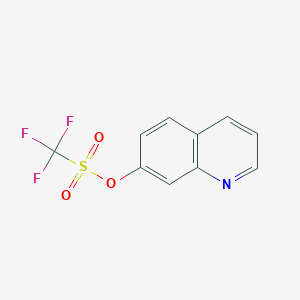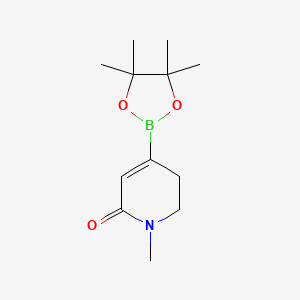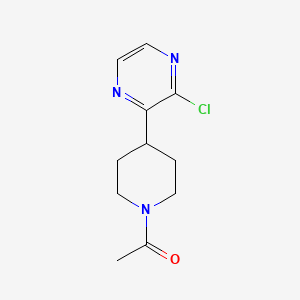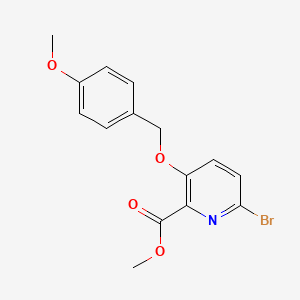
Methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate consists of a pyridine ring with a bromine atom at the 6-position and a methoxybenzyloxy group at the 3-position. The ester linkage between the pyridine ring and the methoxybenzyloxy group contributes to its stability and reactivity. Crystallographic studies reveal the presence of distinct rotomers in the lattice, which may impact its photoactivity in solution and crystalline state .
Applications De Recherche Scientifique
Antioxidant Activity
Methyl 6-bromo-3-(4-methoxybenzyloxy)picolinate and related compounds have demonstrated potent antioxidant activities. These compounds, often derived from marine sources such as the red alga Rhodomela confervoides, exhibit strong radical scavenging activities. This is evident in their efficacy against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals, suggesting their potential as natural antioxidants in food or pharmaceutical applications (Li et al., 2012).
Synthesis and Chemical Properties
Research into the synthesis and reaction properties of compounds similar to this compound has been ongoing. For instance, studies have explored the cyclisation reactions of related compounds, leading to the synthesis of various derivatives with potential applications in drug discovery (Kametani & Ogasawara, 1967).
Cellular Antioxidant Effect
Bromophenol derivatives, akin to this compound, have demonstrated cellular antioxidant effects. These findings are crucial in understanding the potential therapeutic applications of these compounds in protecting cells from oxidative stress (Olsen et al., 2013).
Anticancer Potential
Several bromophenol derivatives have shown anticancer activities. This includes the inhibition of cell viability and the induction of apoptosis in cancer cells, indicating the potential of these compounds in cancer treatment (Dong et al., 2022).
Propriétés
IUPAC Name |
methyl 6-bromo-3-[(4-methoxyphenyl)methoxy]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c1-19-11-5-3-10(4-6-11)9-21-12-7-8-13(16)17-14(12)15(18)20-2/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFCDCKSZLNMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(N=C(C=C2)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Pyridinediamine, 3-[2-(trimethylsilyl)ethynyl]-](/img/structure/B1397792.png)
![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B1397793.png)
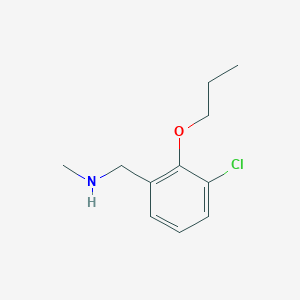
![1-(Tetrahydro-pyran-2-yl)-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397796.png)
